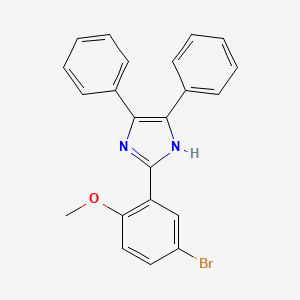![molecular formula C14H17N3O3S B4713481 4-[(4-{[(allylamino)carbonothioyl]amino}phenyl)amino]-4-oxobutanoic acid](/img/structure/B4713481.png)
4-[(4-{[(allylamino)carbonothioyl]amino}phenyl)amino]-4-oxobutanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 4-[(4-{[(allylamino)carbonothioyl]amino}phenyl)amino]-4-oxobutanoic acid involves specific reactions that include ring-opening reactions of anhydrides with aminoacetophenone derivatives, leading to complex structures confirmed by spectroscopic methods such as FT-IR, NMR, and X-ray diffraction studies (Nayak et al., 2014). These methods are crucial for verifying the successful synthesis and precise structure of the compound.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques like single-crystal X-ray diffraction, which provides detailed information on geometrical parameters. Studies have shown that these compounds can exhibit hyper-conjugative interactions and charge delocalization, which are analyzed using NBO analysis. The HOMO and LUMO analysis is employed to understand the charge transfer within the molecule, offering insights into its reactivity and stability (Raju et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature often include interactions with nucleophilic and electrophilic species, leading to various products depending on the specific conditions and reactants used. The reactivity can be further understood through molecular docking studies, which also hint at potential biological activities (Vanasundari et al., 2018).
Physical Properties Analysis
The physical properties of similar compounds, such as thermal stability and crystallinity, are often characterized using techniques like TGA, DTA, and powder XRD. These properties are essential for understanding the compound's behavior under various conditions and its suitability for different applications (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and potential for forming stable compounds with biological relevance, are explored through comprehensive studies. These studies often utilize DFT methods for predicting reactivity and molecular electrostatic potential maps to visualize areas of potential chemical interactions (Raju et al., 2015).
Propiedades
IUPAC Name |
4-oxo-4-[4-(prop-2-enylcarbamothioylamino)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-9-15-14(21)17-11-5-3-10(4-6-11)16-12(18)7-8-13(19)20/h2-6H,1,7-9H2,(H,16,18)(H,19,20)(H2,15,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLRPRCCYIAGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(2-ethoxyphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4713418.png)
![3,5-dimethyl-4-[3-(4-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4713429.png)
![2-bromo-1-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrobenzene](/img/structure/B4713440.png)

![N-{[4-allyl-5-({2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dichlorobenzamide](/img/structure/B4713451.png)
![2-bromo-4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B4713455.png)
![N-({4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4713460.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4713463.png)
![3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4713465.png)
![6-(4-chlorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4713472.png)
![N-(3-chlorophenyl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B4713489.png)

![N-[(allylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B4713496.png)